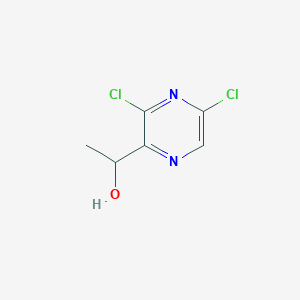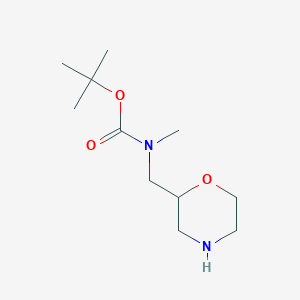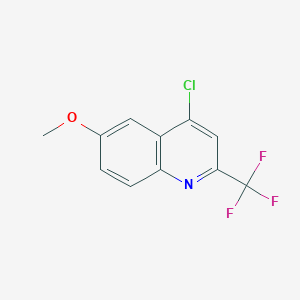
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H7ClF3NO . It is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline involves several steps. For instance, one method involves a Pd-catalyzed coupling reaction . Another method involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular weight of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is 261.63 . Its molecular structure can be represented by the SMILES stringClC1=CC(C(F)(F)F)=NC(C=C2)=C1C=C2OC . Chemical Reactions Analysis
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline can participate in various chemical reactions. For example, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Pharmacomodulation and Cytotoxicity : A study by Helissey et al. (1989) investigated the synthesis of 4-Chloro-8-methoxy-11H-indolo[3,2-c]quinoline, a derivative of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, and its potential cytotoxic effects. The study involved nitration, reduction, and oxidation processes, exploring the compound's utility in medical pharmacology, particularly in cytotoxic applications (Helissey et al., 1989).
Antimicrobial Activity : Bonacorso et al. (2018) described the synthesis of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives. The study aimed to investigate their potential antimicrobial activity, although the results did not show significant antimicrobial effects at tested concentrations (Bonacorso et al., 2018).
UV Spectra Study : Gershuns et al. (1970) synthesized and studied 4-substituted 2-(benzimidazol-2′-yl)quinolines, including 4-chloro-6-methoxyquinoline derivatives. Their research focused on understanding the UV spectra of these compounds, which is critical for their application in analytical chemistry and other scientific fields (Gershuns et al., 1970).
Antiviral Properties Against SARS-CoV-2 : A study by Seliem et al. (2021) explored the synthesis of quinoline-triazole conjugates, including derivatives of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, for potential antiviral properties against SARS-CoV-2. This research is crucial in the development of new therapeutic options for treating coronavirus infections (Seliem et al., 2021).
c-Met Kinase Inhibition : Li et al. (2013) investigated 4-(2-fluorophenoxy)quinoline derivatives containing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety for their inhibitory activity against c-Met kinase. These compounds, related to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, showed promising antiproliferative activity against cancer cell lines (Li et al., 2013).
Optical and Morphological Studies : Rajalakshmi and Palanisami (2020) synthesized Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, including compounds related to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. Their research focused on the optical properties and morphological studies of these compounds, which are significant in materials science and engineering applications (Rajalakshmi & Palanisami, 2020).
Proton Sponge Synthesis : Dyablo et al. (2015) reported the synthesis of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines, including methoxy group substitutions at positions 6 and 8. This research is relevant to the synthesis of quinoline proton sponges, which have applications in organic chemistry and molecular design (Dyablo et al., 2015).
Liquid Crystal Evaluation : Rodrigues et al. (2019) synthesized 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines, exploring their properties as liquid crystals. This research contributes to the development of materials for display technologies and optoelectronic devices (Rodrigues et al., 2019).
Safety And Hazards
Orientations Futures
While specific future directions for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline are not mentioned in the search results, the compound’s involvement in Suzuki–Miyaura coupling suggests its potential use in the synthesis of various organic compounds . Furthermore, the increasing importance of fluorinated organic chemicals in the agrochemical, pharmaceutical, and functional materials fields suggests potential future applications for this compound .
Propriétés
IUPAC Name |
4-chloro-6-methoxy-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBOGCSHKBTGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618328 | |
| Record name | 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | |
CAS RN |
1701-27-5 | |
| Record name | 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



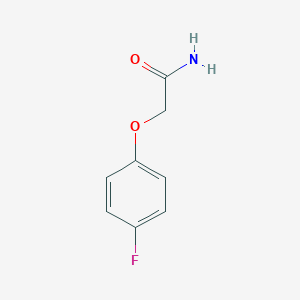
![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)
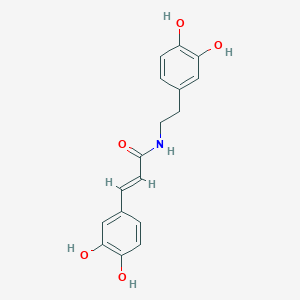
amine](/img/structure/B180126.png)
![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)
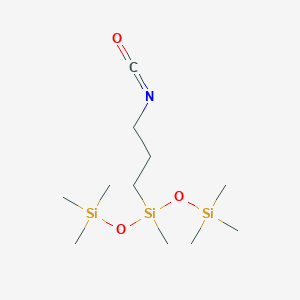
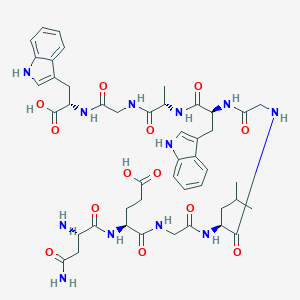
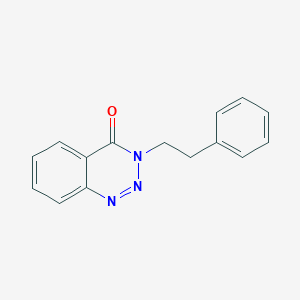

![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)

